

GSK503: A Technical Guide to its Signaling Pathway Interactions

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Compound of Interest

Compound Name: GSK503

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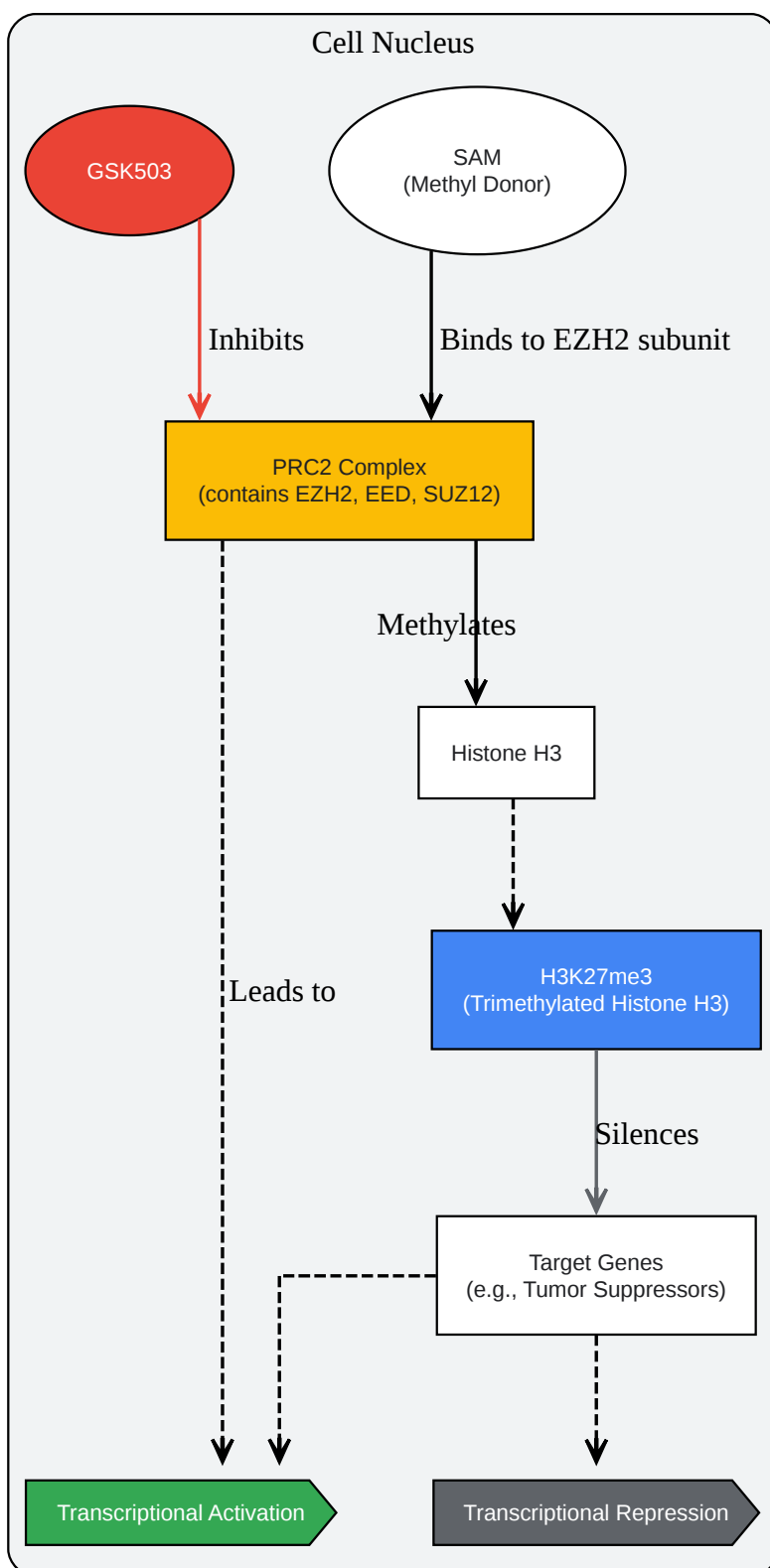
Abstract

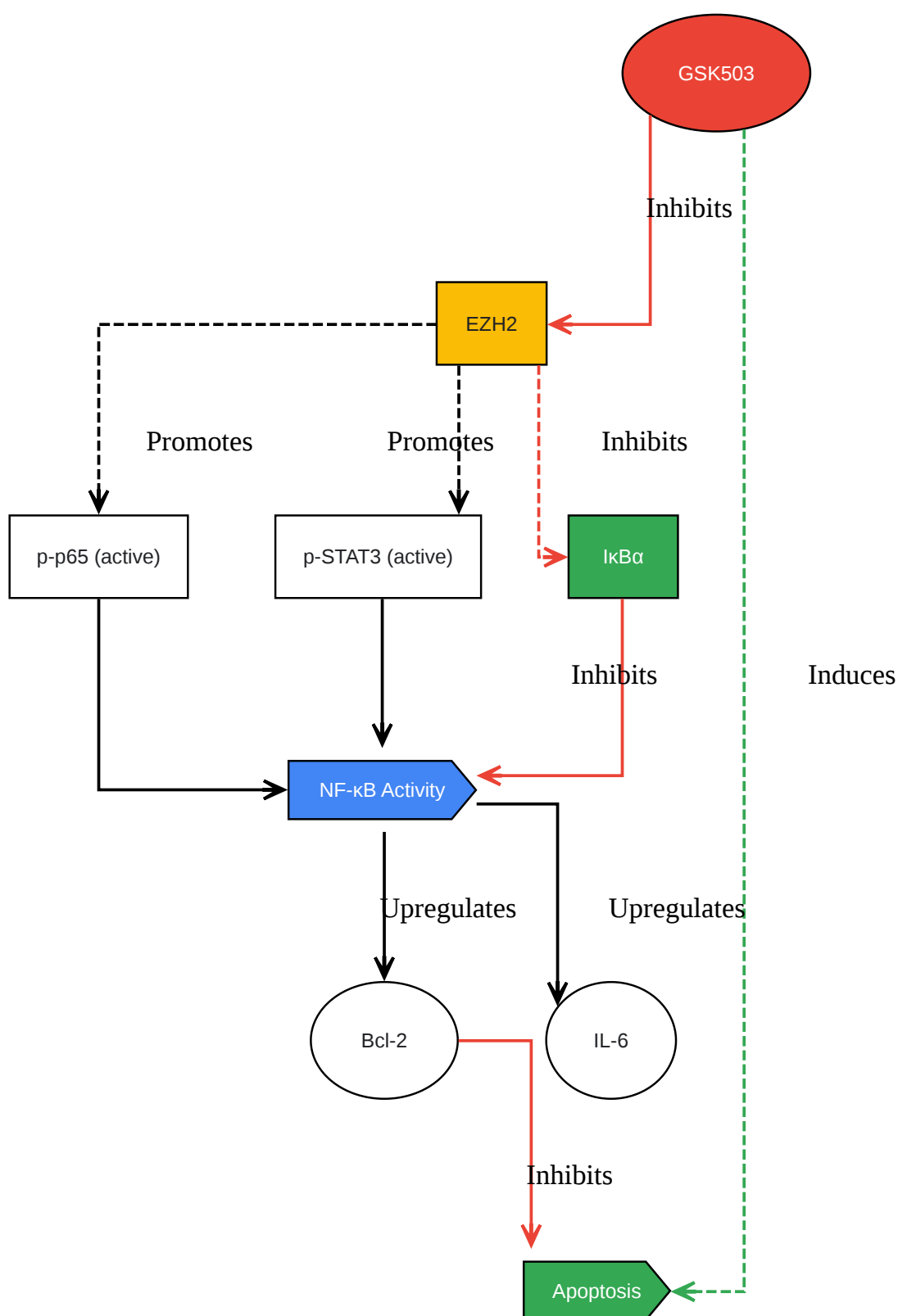
GSK503 is a potent and highly specific small-molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation through the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous malignancies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the core signaling pathway interactions of **GSK503**, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and downstream effects.

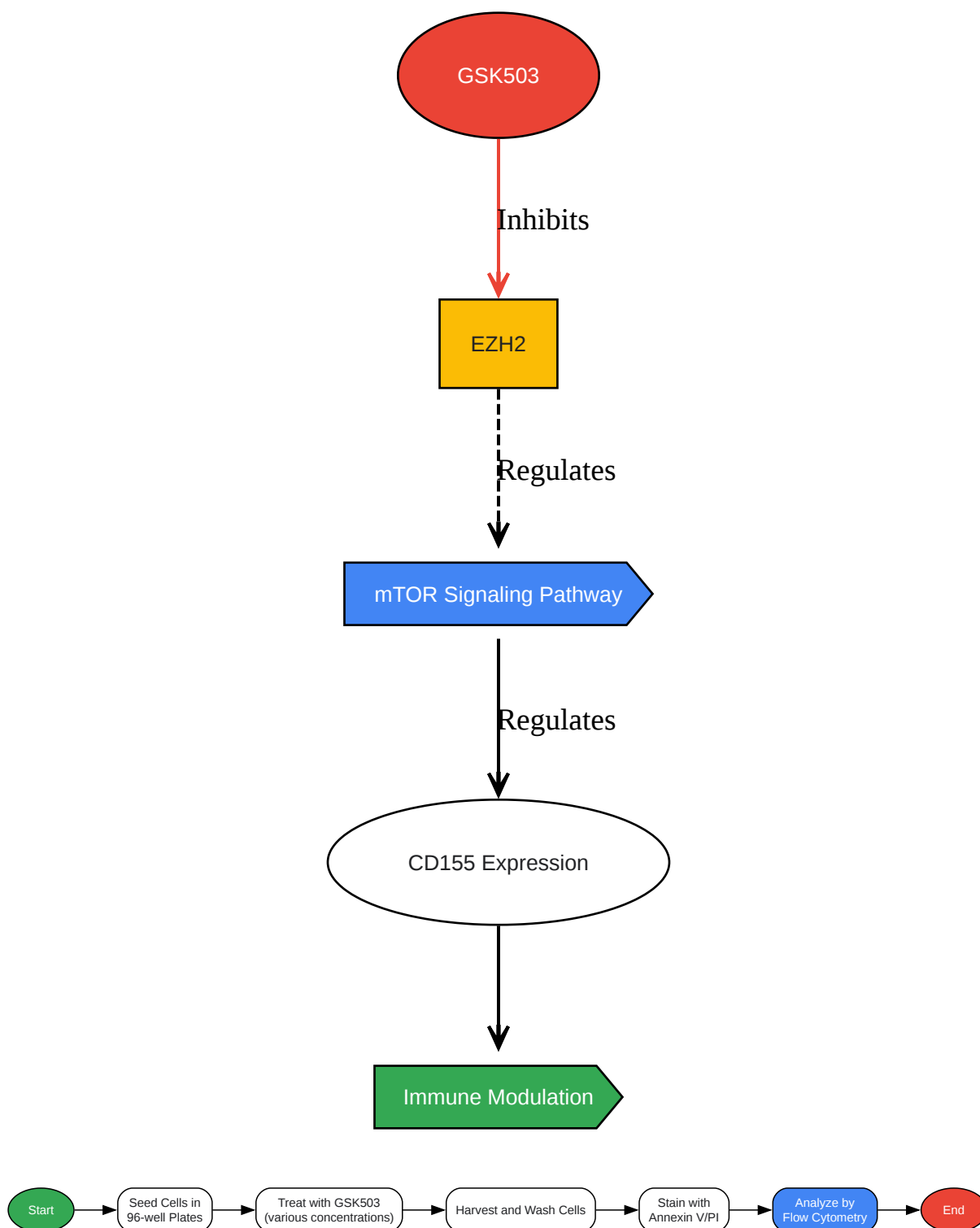
Core Mechanism of Action: Inhibition of EZH2

GSK503 functions as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, thereby preventing the transfer of methyl groups to its histone substrate.[4] This inhibition is effective against both wild-type and mutant forms of EZH2.[1][4] The primary and most direct consequence of EZH2 inhibition by **GSK503** is a global reduction in the levels of H3K27me3.[1][5] This epigenetic alteration leads to the derepression of EZH2 target genes, many of which are tumor suppressors, thereby inducing anti-proliferative and pro-apoptotic effects in cancer cells.[3][4]

Visualizing the Core Mechanism







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